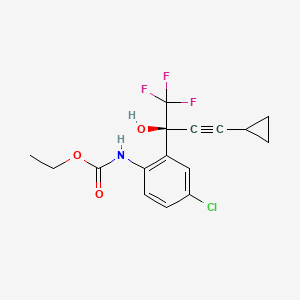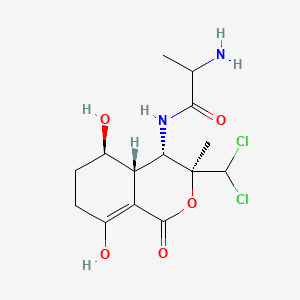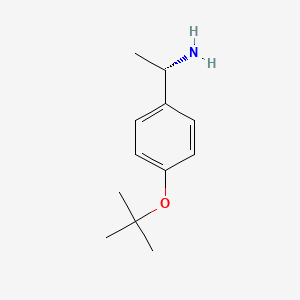![molecular formula C29H26ClNO B586295 (E)-2-(3-(1,1-二甲基-1,3,4,5-四氢苯并[c]恶二烯-3-基)苯乙烯基)-7-氯喹啉 CAS No. 168214-67-3](/img/structure/B586295.png)
(E)-2-(3-(1,1-二甲基-1,3,4,5-四氢苯并[c]恶二烯-3-基)苯乙烯基)-7-氯喹啉
描述
The compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a styryl group (C6H5CH=CH2), which is derived from styrene by removal of a hydrogen atom from the vinyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (quinoline and benzo[c]oxepin), followed by various functionalization reactions to introduce the other groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and benzo[c]oxepin rings are aromatic, meaning they have a special stability due to delocalized electrons. The styryl group introduces a double bond, which could have E or Z stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The aromatic rings are generally quite stable but can undergo electrophilic aromatic substitution reactions. The styryl group could potentially participate in reactions involving the double bond, such as additions or oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings and a polar nitrogen atom in the quinoline group could influence its solubility, boiling point, and melting point .科学研究应用
合成和结构表征
- 杂环衍生物合成:一项研究讨论了基于吡喃-2-酮的杂环衍生物的合成和结构分析。该研究重点介绍了导致新体系的酸催化反应,以及使用量子化学方法计算其异构体的能量和结构特征(Sayapin et al., 2009)。
- 抗氧化和抗菌性能:另一项研究合成了喹啉附着的呋喃-2(3H)-酮,探讨了它们的抗炎、抗菌特性和降低的胃肠道毒性。这项研究阐明了此类化合物潜在的医学应用,而没有深入探讨特定的药物用途或副作用(Alam et al., 2011)。
- 新型稠合恶二氮杂环骨架:对新型稠合恶二氮杂环骨架的合成、晶体结构和光物理性质的研究证明了创建具有强蓝色发射的独特非平面恶二氮杂环多环,表明在材料科学和光物理学中具有潜在的应用(Petrovskii et al., 2017)。
潜在的抗癌应用
- 抗癌剂合成:一项研究重点关注含有 2-氧喹啉结构的新型 α-氨基膦酸酯衍生物的合成,并评估了对各种癌细胞系的抗肿瘤活性。这项研究为针对癌症治疗的新化合物的设计和评估提供了见解,而没有讨论具体的剂量或副作用(Fang et al., 2016)。
未来方向
The potential applications of this compound would depend on its physical properties, chemical reactivity, and biological activity. If it shows promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
作用机制
Target of Action
Montelukast Cyclized Ether impurity, also known as (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline or 3ZZT672H7X, is a leukotriene receptor antagonist . Leukotrienes are inflammatory mediators produced by the body during an allergic reaction . The primary target of this compound is the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the inflammatory response .
Mode of Action
The compound interacts with its target, the CysLT1 receptor, by binding to it and inhibiting its action . This prevents leukotrienes from binding to these receptors and triggering the inflammatory response . As a result, the compound helps to reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .
Biochemical Pathways
The compound affects the leukotriene pathway, which is involved in the inflammatory response . By inhibiting the CysLT1 receptor, the compound disrupts this pathway, preventing the downstream effects of leukotriene binding. This includes the contraction of bronchial smooth muscles, increased vascular permeability, and the recruitment of eosinophils, all of which contribute to the symptoms of asthma and allergies .
Pharmacokinetics
The parent compound, montelukast, is known to have good oral bioavailability and is extensively metabolized in the liver . It is expected that the impurity would have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of bronchial constriction, decreased vascular permeability, and reduced recruitment of eosinophils . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis, reducing inflammation and improving respiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the CysLT1 receptor. Additionally, individual factors such as the patient’s age, genetic makeup, and overall health can also influence the compound’s efficacy and potential side effects .
生化分析
Biochemical Properties
Montelukast Cyclized Ether impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C8, CYP3A4, and CYP2C9, which are involved in its metabolism . The interactions with these enzymes can lead to the formation of reactive intermediates that may have implications for the compound’s stability and reactivity. Additionally, Montelukast Cyclized Ether impurity may interact with leukotriene receptors, although its affinity and activity at these receptors are not as well characterized as those of Montelukast itself.
Cellular Effects
Montelukast Cyclized Ether impurity can influence various cellular processes and functions. In different cell types, this compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that Montelukast and its related compounds can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses. Additionally, Montelukast Cyclized Ether impurity may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Montelukast Cyclized Ether impurity involves its interactions with biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . The binding interactions can result in the formation of enzyme-substrate complexes that influence the compound’s metabolism and its effects on cellular functions. Furthermore, Montelukast Cyclized Ether impurity may affect gene expression by modulating transcription factors such as NF-κB, thereby altering the transcriptional activity of target genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast Cyclized Ether impurity can change over time due to factors such as stability and degradation. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of degradation products that may have different biological activities . The stability of Montelukast Cyclized Ether impurity is influenced by environmental conditions such as temperature, pH, and exposure to light. Long-term effects on cellular function can be observed in in vitro and in vivo studies, where prolonged exposure to the compound may result in cumulative changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Montelukast Cyclized Ether impurity can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it may exhibit toxic or adverse effects. Studies have indicated that high doses of Montelukast and its related compounds can lead to hepatotoxicity and other adverse effects in animal models . Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses. Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the compound.
Metabolic Pathways
Montelukast Cyclized Ether impurity is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The primary metabolic pathway involves oxidative metabolism by CYP2C8, CYP3A4, and CYP2C9, leading to the formation of various metabolites . These metabolic reactions can influence the compound’s bioavailability, activity, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of Montelukast Cyclized Ether impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by factors such as lipophilicity and protein binding . The localization and accumulation of the compound in different cellular compartments can impact its biological activity and effects on cellular functions.
Subcellular Localization
Montelukast Cyclized Ether impurity exhibits subcellular localization that can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of Montelukast Cyclized Ether impurity is important for understanding its mechanism of action and potential effects on cellular functions.
属性
IUPAC Name |
7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMSDDMLICVMB-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657927 | |
| Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040351-42-5, 168214-67-3 | |
| Record name | (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040351425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZT672H7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)


